

Avotaciclib Trihydrochloride: A Technical Deep Dive into a Novel CDK1 Inhibitor

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Compound of Interest

Compound Name: Avotaciclib trihydrochloride

Cat. No.: B12419452

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Abstract

Avotaciclib trihydrochloride, also known as BEY1107, is an orally bioavailable and potent small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. Avotaciclib has demonstrated preclinical efficacy in non-small cell lung cancer (NSCLC) and is currently under investigation in a clinical trial for pancreatic cancer.[2][4] This technical guide provides a comprehensive overview of **Avotaciclib trihydrochloride**, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (Cdc2), is a serine/threonine kinase that plays a pivotal role in orchestrating the G2/M transition and progression through mitosis.[5] In complex with its regulatory partners, primarily Cyclin B, CDK1 phosphorylates a multitude of substrates that drive the profound cellular changes observed during cell division.[5] The aberrant activity of CDK1 is a common feature in oncology, often associated with uncontrolled cell proliferation and tumor progression.[6]

Avotaciclib trihydrochloride (BEY1107) has emerged as a selective inhibitor of CDK1, showing promise as an anti-cancer agent.[3][7] By targeting the fundamental machinery of cell

division, Avotaciclib aims to induce cell cycle arrest and apoptosis specifically in rapidly dividing cancer cells.[2]

Chemical Properties and Structure

Avotaciclib is a small molecule with the following chemical properties:

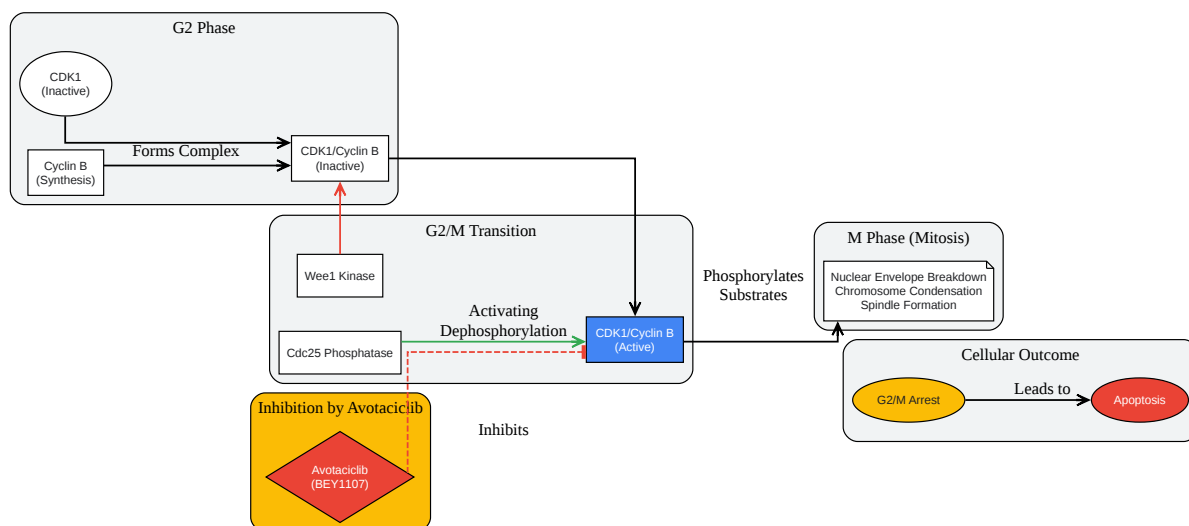
Property	Value	Reference
IUPAC Name	2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol trihydrochloride	[6]
Synonyms	BEY1107, BEY-1107	[8]
Molecular Formula	C ₁₃ H ₁₁ N ₇ O · 3HCl	[6]
Molecular Weight	281.27 g/mol (free base)	[6]
CAS Number	1983983-41-0 (free base)	[6]

Mechanism of Action: CDK1 Inhibition

Avotaciclib exerts its anti-neoplastic effects by directly targeting and inhibiting the kinase activity of CDK1.[1][2] This inhibition disrupts the normal progression of the cell cycle, primarily at the G2/M checkpoint.

CDK1 Signaling Pathway

The canonical CDK1 signaling pathway is a tightly regulated process essential for cell division. Avotaciclib's intervention in this pathway leads to downstream anti-proliferative effects.



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Figure 1: Avotaciclib's Mechanism of Action on the CDK1 Signaling Pathway.

Preclinical Data

In Vitro Efficacy

Avotaciclib has been evaluated in vitro for its anti-proliferative activity in various cancer cell lines. A key study by Zhang L, et al. (2024) investigated its effects on radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines.[2]

Cell Line	Description	EC ₅₀ (μM)
H1437R	Radiotherapy-Resistant NSCLC	0.918
H1568R	Radiotherapy-Resistant NSCLC	0.580
H1703R	Radiotherapy-Resistant NSCLC	0.735
H1869R	Radiotherapy-Resistant NSCLC	0.662

Table 1: In Vitro Activity of Avotaciclib in NSCLC Cell Lines. Data from Zhang L, et al. (2024).[2]

Kinase Selectivity

While Avotaciclib is reported to be a potent and selective CDK1 inhibitor, comprehensive quantitative data from a broad kinase panel is not publicly available at the time of this writing.[3][7] Such data is crucial for a complete understanding of its off-target effects and therapeutic window.

In Vivo Efficacy

Detailed in vivo efficacy studies in xenograft models for pancreatic or non-small cell lung cancer have been referenced but specific quantitative data on tumor growth inhibition and survival are not yet publicly detailed.[3][9] General protocols for such studies are described in the experimental section.

Pharmacokinetics

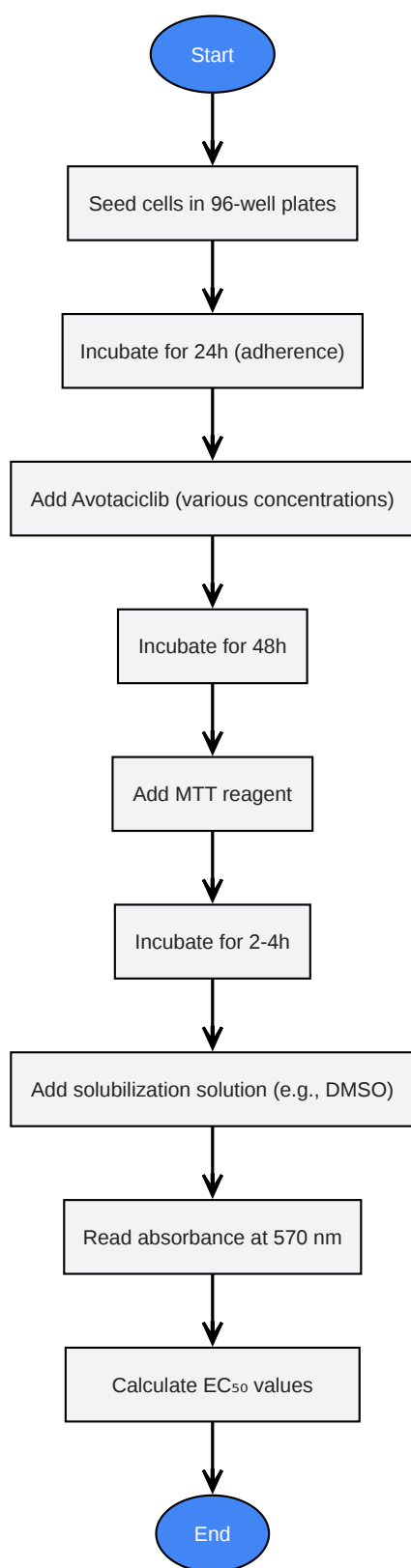
As an orally bioavailable compound, the pharmacokinetic profile of Avotaciclib is of significant interest.[1] However, specific preclinical pharmacokinetic parameters such as C_{max}, T_{max}, half-life, and bioavailability in animal models are not currently available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of Avotaciclib.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.



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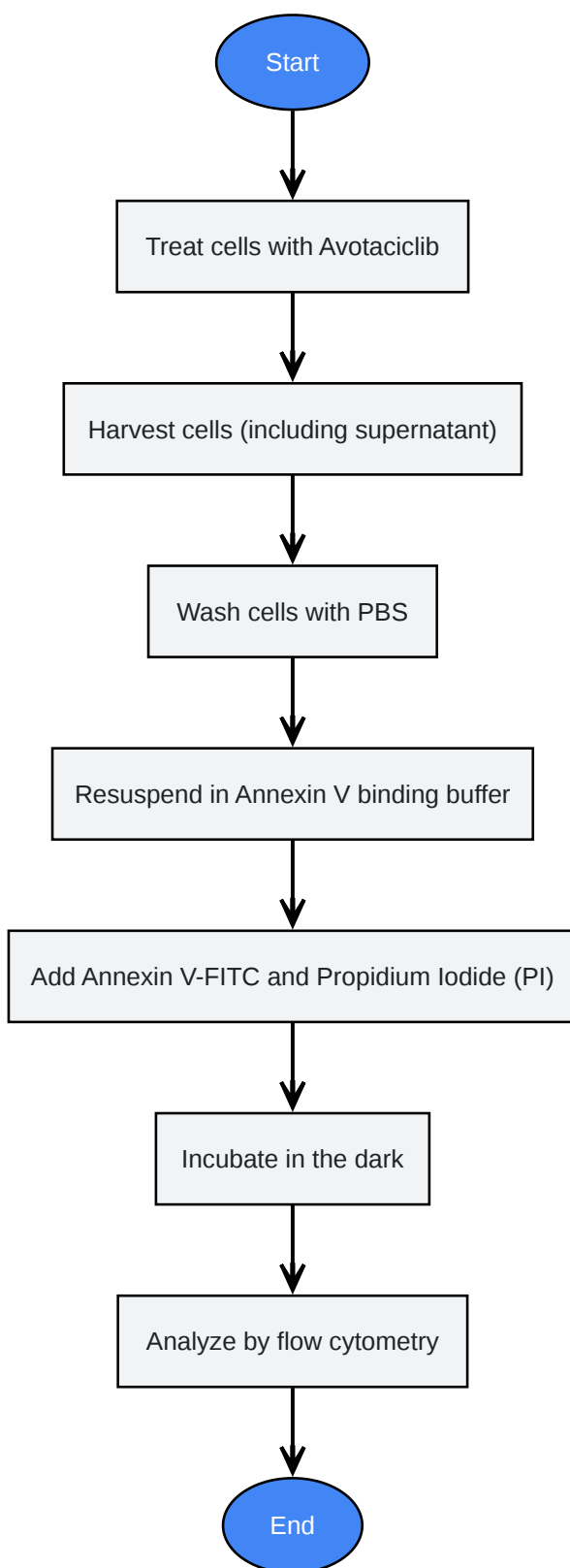
Figure 2: Workflow for a standard MTT-based cell viability assay.

Methodology:

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- **Compound Treatment:** A serial dilution of **Avotaciclib trihydrochloride** is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
- **Incubation:** The plates are incubated for a specified period, typically 48 to 72 hours.
- **MTT Addition:** A sterile-filtered solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
- **Solubilization:** The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- **Data Analysis:** The absorbance values are corrected for background, and cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.



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Figure 3: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Methodology:

- **Cell Treatment:** Cells are treated with Avotaciclib at various concentrations for a defined period.
- **Cell Harvesting:** Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis. Adherent cells are detached using a gentle enzyme-free dissociation solution.
- **Washing:** The harvested cells are washed with cold phosphate-buffered saline (PBS).
- **Staining:** The cells are resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V (e.g., FITC-conjugated) and propidium iodide (PI) are added to the cell suspension.
- **Incubation:** The cells are incubated in the dark at room temperature for approximately 15 minutes.
- **Flow Cytometry Analysis:** The stained cells are analyzed on a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
- **Data Interpretation:** The flow cytometry data allows for the quantification of four cell populations:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Avotaciclib in a subcutaneous xenograft model.

Methodology:

- **Cell Implantation:** A suspension of human cancer cells (e.g., pancreatic or NSCLC) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth:** The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** The mice are randomized into treatment and control groups. Avotaciclib is administered orally at a predetermined dose and schedule. The control group receives the vehicle.
- **Monitoring:** Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.
- **Data Analysis:** Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the difference in tumor growth between the treated and control groups. Tumor growth inhibition (TGI) is calculated.

Clinical Development

Avotaciclib trihydrochloride is currently being evaluated in a Phase 1/2 clinical trial (NCT03579836) for the treatment of locally advanced or metastatic pancreatic cancer.^{[4][6][8]} The study is designed to assess the safety, tolerability, and preliminary efficacy of Avotaciclib as a monotherapy and in combination with gemcitabine.^[4]

Conclusion

Avotaciclib trihydrochloride is a promising, orally active CDK1 inhibitor with demonstrated preclinical activity in non-small cell lung cancer and is under clinical investigation for pancreatic cancer. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, provides a strong rationale for its development as a targeted cancer therapy. Further disclosure of comprehensive kinase selectivity, in vivo efficacy, and pharmacokinetic data will be crucial in fully defining its therapeutic potential and guiding its future clinical development.

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